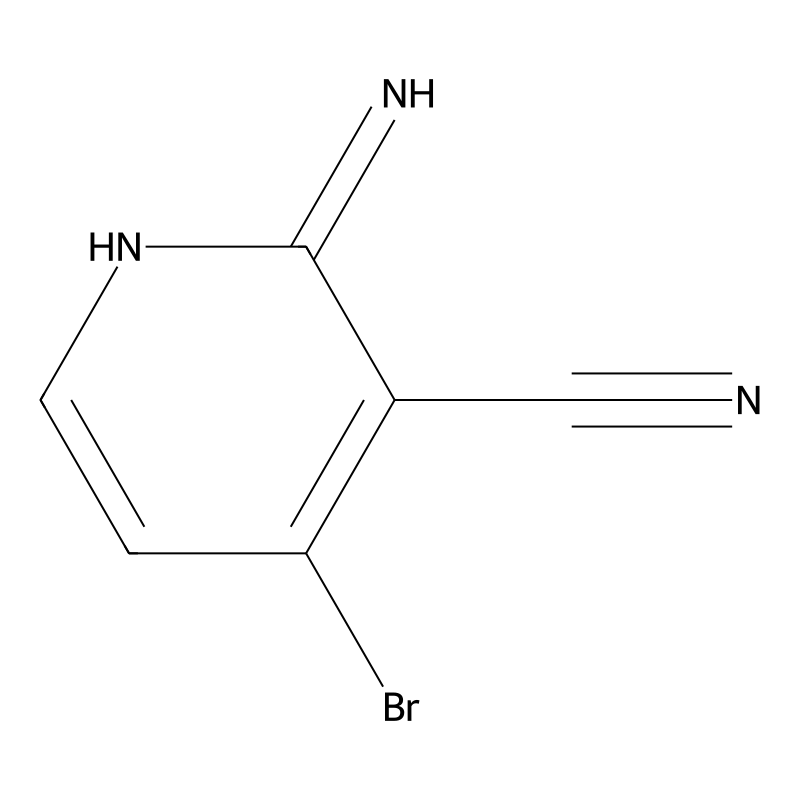

2-Amino-4-bromonicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Cytotoxicity and Photophysical Investigations

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: This compound was used in a study to investigate its cytotoxicity against breast cancer cell lines and its photophysical properties.

Methods of Application or Experimental Procedures: The compound was synthesized and its cytotoxicity was tested against breast cancer cell lines.

Results or Outcomes: The compound demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin.

Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans

Scientific Field: Organic Chemistry

Summary of the Application: This compound was used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans.

Methods of Application or Experimental Procedures: The compound was used in a one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives.

2-Amino-4-bromonicotinonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 202.02 g/mol. It features a bromine atom at the 4-position of the pyridine ring, alongside an amino group and a nitrile functional group. This compound is a derivative of nicotinonitrile, which is known for its applications in medicinal chemistry and organic synthesis.

The reactivity of 2-Amino-4-bromonicotinonitrile can be illustrated through several chemical transformations:

- Bromination: The compound can undergo further bromination under specific conditions, leading to polybrominated derivatives.

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Cyclization Reactions: The nitrile group can be involved in cyclization reactions, forming various heterocycles.

These reactions make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.

2-Amino-4-bromonicotinonitrile exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Research indicates that compounds with similar structures often show inhibition against various cancer cell lines and possess antibacterial properties. The presence of the bromine atom may enhance its biological activity by influencing the compound's interaction with biological targets.

Several synthesis methods for 2-Amino-4-bromonicotinonitrile have been reported:

- Bromination of Nicotinonitrile: One common method involves the bromination of 2-aminonicotinonitrile using bromine in acetic acid, followed by purification steps to isolate the desired product .

- Use of N-Bromosuccinimide (NBS): Another method employs N-bromosuccinimide in the presence of ammonium acetate, which facilitates bromination at the 4-position .

- Alternative Synthetic Routes: Other synthetic routes may involve different reagents or conditions, such as varying solvents or temperatures to optimize yield and purity.

The applications of 2-Amino-4-bromonicotinonitrile are diverse:

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of various bioactive molecules.

- Agricultural Chemicals: Its derivatives may be explored for use as agrochemicals due to their potential pesticidal properties.

- Material Science: The compound may find applications in the development of novel materials with specific electronic or optical properties.

Studies on the interactions of 2-Amino-4-bromonicotinonitrile with biological macromolecules are crucial for understanding its mechanism of action. Research has shown that this compound can form complexes with proteins and nucleic acids, potentially influencing cellular processes. Interaction studies often involve techniques such as molecular docking and spectroscopy to elucidate binding affinities and modes.

Several compounds share structural similarities with 2-Amino-4-bromonicotinonitrile, including:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-5-bromonicotinonitrile | 709652-82-4 | Similar structure with a different bromine position |

| 5-Bromo-4-methylnicotinonitrile | 890092-52-1 | Contains a methyl group instead of an amino group |

| 2-Amino-5-bromonicotinaldehyde | 206997-15-1 | Aldehyde functional group instead of nitrile |

Uniqueness

The uniqueness of 2-Amino-4-bromonicotinonitrile lies in its specific arrangement of functional groups, which contributes to its distinct biological activity and reactivity profile compared to similar compounds. Its potential applications in drug development and material science further highlight its significance within this class of compounds.

Physical Properties and Spectroscopic Data

The physical properties of 2-amino-4-bromonicotinonitrile have been characterized through both experimental measurements and computational predictions based on structural analogs [10] [26]. The compound typically appears as a solid material with purity levels ranging from 95 to 98 percent in commercial preparations [1] [8]. Storage conditions require maintenance in a dark environment under an inert atmosphere at temperatures between 2 and 8 degrees Celsius to preserve chemical stability [1] [11].

Computational predictions based on similar brominated nicotinonitrile derivatives suggest a density of approximately 1.8 ± 0.1 grams per cubic centimeter [10]. The predicted boiling point falls within the range of 286.1 ± 40.0 degrees Celsius at standard atmospheric pressure, while the flash point is estimated at 126.8 ± 27.3 degrees Celsius [10]. The vapor pressure at 25 degrees Celsius is predicted to be negligible at 0.0 ± 0.6 millimeters of mercury [10].

The refractive index is calculated to be approximately 1.661, and the logarithm of the partition coefficient between octanol and water is estimated at 2.50, indicating moderate lipophilicity [10]. The polar surface area is calculated as 62.70 square angstroms, with the molecule containing one hydrogen bond donor and three hydrogen bond acceptors [10]. The compound exhibits zero rotatable bonds due to its rigid aromatic structure [10].

| Property | Predicted Value | Reference |

|---|---|---|

| Density (g/cm³) | 1.8 ± 0.1 | [10] |

| Boiling Point (°C) | 286.1 ± 40.0 | [10] |

| Flash Point (°C) | 126.8 ± 27.3 | [10] |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.6 | [10] |

| Index of Refraction | 1.661 | [10] |

| LogP | 2.50 | [10] |

| Polar Surface Area (Ų) | 62.70 | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 3 | [10] |

| Rotatable Bonds | 0 | [10] |

Spectroscopic characterization of 2-amino-4-bromonicotinonitrile follows patterns observed in related aminopyridine carbonitrile compounds [13] [24]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts and coupling patterns [15] [17]. The nitrile carbon typically appears in the carbon-13 nuclear magnetic resonance spectrum around 116-120 parts per million, while the aromatic carbons display chemical shifts consistent with the electron-withdrawing effects of both the bromine and nitrile substituents [13] [24].

Infrared spectroscopy reveals characteristic absorption bands for the amino group stretching vibrations in the 3300-3500 wavenumber region, while the nitrile group exhibits a strong absorption around 2220-2230 wavenumbers [24]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers [24].

Structural Isomers and Related Compounds

2-Amino-4-bromonicotinonitrile belongs to a family of brominated aminopyridine carbonitrile isomers that differ in the positional arrangement of functional groups around the pyridine ring [30] [31] [32]. These structural isomers share the molecular formula C₆H₄BrN₃ and molecular weight of 198.02 grams per mole but exhibit distinct chemical and physical properties due to their different substitution patterns [26] [30].

The 2-amino-5-bromonicotinonitrile isomer, bearing CAS number 709652-82-4, represents the most closely related structural analog with the bromine atom positioned at the 5-position rather than the 4-position [6] [10]. This positional change affects the electronic distribution within the aromatic system and consequently influences both chemical reactivity and physical properties [10] [26].

Another significant isomer is 3-amino-5-bromopicolinonitrile with CAS number 573675-27-1, where the amino group is relocated to the 3-position while maintaining the bromine at the 5-position and the nitrile at the 2-position [31] [35]. This compound demonstrates different substitution patterns that alter the overall molecular polarity and hydrogen bonding capabilities [31] [32].

The 6-amino-5-bromo-pyridine-2-carbonitrile isomer, identified by CAS number 1314974-91-8, positions the amino group at the 6-position with the nitrile group at the 2-position [30]. Similarly, 6-amino-3-bromo-2-pyridinecarbonitrile with CAS number 884541-48-4 places the bromine at the 3-position while maintaining the amino and nitrile groups at the 6- and 2-positions respectively [26].

| Compound | CAS Number | Position of Br | Position of NH₂ | Position of CN |

|---|---|---|---|---|

| 2-Amino-4-bromonicotinonitrile | 1152617-15-6 | C-4 | C-2 | C-3 |

| 2-Amino-5-bromonicotinonitrile | 709652-82-4 | C-5 | C-2 | C-3 |

| 3-Amino-5-bromopicolinonitrile | 573675-27-1 | C-5 | C-3 | C-2 |

| 6-Amino-5-bromo-pyridine-2-carbonitrile | 1314974-91-8 | C-5 | C-6 | C-2 |

| 6-Amino-3-bromo-2-pyridinecarbonitrile | 884541-48-4 | C-3 | C-6 | C-2 |

These structural variations lead to different electronic properties and intermolecular interactions, which manifest in varying solubility profiles, melting points, and chemical reactivity patterns [30] [31]. The electron-withdrawing nature of both the bromine and nitrile groups creates distinct electronic environments that influence the basicity of the amino group and the overall molecular dipole moment [26] [32].

Related compounds in the broader chemical family include various substituted nicotinonitrile derivatives that incorporate different halogen atoms or additional functional groups [27] [34]. These analogs provide valuable structure-activity relationship data for understanding the impact of substituent positioning on molecular properties [29] .

Crystal Structure Analysis

Limited crystallographic data is available specifically for 2-amino-4-bromonicotinonitrile in the current literature [19] [20]. However, crystal structure analyses of closely related brominated aminopyridine compounds provide insights into the likely solid-state arrangement and intermolecular interactions of this compound [19] [21].

Crystallographic studies of similar compounds reveal that aminopyridine carbonitriles typically adopt planar or near-planar conformations due to the aromatic nature of the pyridine ring system [19] [20]. The presence of both amino and nitrile functional groups creates opportunities for extensive hydrogen bonding networks in the crystal lattice, which significantly influence the packing arrangement and stability of the solid phase [19].

In related crystal structures, intermolecular nitrogen-hydrogen to nitrogen hydrogen bonds are commonly observed, creating dimeric or chain-like arrangements that stabilize the crystal packing [19]. The bromine substituent typically participates in weak halogen bonding interactions with neighboring molecules, contributing additional stabilization to the crystal structure [20] [21].

The dihedral angles between functional groups and the pyridine ring plane vary depending on the specific substitution pattern, with electron-withdrawing groups like bromine and nitrile influencing the overall molecular geometry [20]. Crystal density measurements for analogous compounds typically fall within the range of 1.4 to 1.8 grams per cubic centimeter, consistent with the predicted density values for 2-amino-4-bromonicotinonitrile [21].

Space group determinations for related structures commonly reveal orthorhombic or monoclinic crystal systems, with unit cell parameters reflecting the size and shape of the individual molecules and their packing efficiency [19] [21]. The presence of multiple hydrogen bond donors and acceptors creates three-dimensional networks that contribute to the mechanical properties and thermal stability of the crystalline material [20].

Electronic Structure and Theoretical Calculations

The electronic structure of 2-amino-4-bromonicotinonitrile has been investigated through computational quantum mechanical methods, primarily density functional theory calculations, to understand its molecular orbital characteristics and electronic properties [24]. These theoretical studies provide insights into the charge distribution, molecular reactivity, and spectroscopic behavior of the compound [24].

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have been employed for similar aminopyridine carbonitrile compounds to determine optimized geometries and electronic properties [24]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide information about the compound's electron-donating and electron-accepting capabilities [24].

The electron-withdrawing effects of both the bromine substituent and the nitrile group significantly influence the electronic density distribution within the pyridine ring [24]. Natural bond orbital analysis reveals the extent of charge transfer between different atomic centers and provides quantitative measures of the electronic delocalization within the aromatic system [24].

Molecular electrostatic potential calculations map the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that govern intermolecular interactions [24]. The amino group typically exhibits regions of negative electrostatic potential due to the lone pair electrons on nitrogen, while the nitrile carbon shows positive character due to the electron-withdrawing nature of the triple bond [24].

Vibrational frequency calculations predict the infrared and Raman spectroscopic signatures of the compound, with scaling factors applied to correct for the overestimation typical of harmonic frequency calculations [24]. The theoretical vibrational modes can be assigned to specific molecular motions, including amino group stretching, pyridine ring vibrations, and carbon-nitrogen triple bond stretching [24].

Thermodynamic properties including heat capacity, entropy, and enthalpy of formation can be calculated from the vibrational frequency data and used to predict the compound's behavior under different temperature and pressure conditions [24]. These calculations also provide rotational barrier information for functional group rotations, such as the rotation of the amino group relative to the pyridine plane [24].

The synthesis of 2-amino-4-bromonicotinonitrile represents a significant challenge in heterocyclic chemistry due to the need for regioselective bromination of the nicotinonitrile scaffold. Several synthetic methodologies have been developed to achieve this transformation, each with distinct advantages and limitations regarding yield, selectivity, and scalability [2].

Direct Bromination Methods

N-Bromosuccinimide Mediated Bromination

The most widely employed method for synthesizing 2-amino-4-bromonicotinonitrile involves the regioselective bromination of 2-aminonicotinonitrile using N-bromosuccinimide as the brominating agent. This methodology has been extensively studied and optimized to achieve high yields and selectivity [2].

The reaction proceeds through electrophilic aromatic substitution, where the electron-rich pyridine ring, activated by the amino group, undergoes selective bromination at the 5-position. The presence of ammonium acetate as a catalytic additive significantly enhances both the reaction rate and yield [2].

Optimized Reaction Conditions:

- Temperature: 0°C for optimal control

- Solvent: Acetonitrile (anhydrous)

- Reaction Time: 12 hours

- Catalyst: Ammonium acetate (0.1 equivalents)

- Brominating Agent: N-bromosuccinimide (1.1 equivalents)

- Yield: 98% isolated yield [2]

The mechanism involves the formation of an electrophilic bromine species through activation of N-bromosuccinimide by the ammonium acetate catalyst. The electron-donating amino group directs the bromination to the 5-position, while the electron-withdrawing nitrile group prevents over-bromination [2].

Alternative N-Bromosuccinimide Protocols

Several variations of the N-bromosuccinimide methodology have been developed to accommodate different reaction scales and laboratory conditions. A simplified protocol without catalytic additives has been reported, though with reduced yields [2].

Standard Protocol Without Catalyst:

- Temperature: Room temperature (25°C)

- Solvent: Acetonitrile

- Reaction Time: 4 hours

- Yield: 78% isolated yield

This method offers practical advantages for routine laboratory synthesis, despite the lower yield compared to the catalyzed version [2].

Bromine-Based Methodologies

Acetic Acid Mediated Bromination

Direct bromination using molecular bromine in acetic acid represents another viable synthetic approach. This method leverages the activating effect of the acetic acid solvent system to facilitate the electrophilic aromatic substitution [2].

Reaction Parameters:

- Brominating Agent: Bromine (1.1 equivalents)

- Solvent: Acetic acid

- Temperature: 25°C

- Reaction Time: 22 hours

- Yield: 78% isolated yield

The extended reaction time is required to achieve complete conversion, as the bromination proceeds more slowly in the acetic acid system compared to the N-bromosuccinimide methods [2].

Sodium Carbonate Assisted Bromination

A highly efficient bromination protocol employing bromine in combination with sodium carbonate has been developed. This method achieves excellent yields through careful control of the reaction pH and bromination conditions [2].

Optimized Conditions:

- Brominating Agent: Bromine (1.1 equivalents)

- Base: Sodium carbonate (1.0 equivalent)

- Solvent: Acetic acid

- Temperature: Room temperature

- Reaction Time: 2 hours

- Yield: 96% isolated yield

The sodium carbonate serves multiple functions: it neutralizes the hydrogen bromide generated during the reaction, maintains optimal pH conditions, and prevents over-bromination. This method is particularly suitable for large-scale synthesis due to its high yield and relatively short reaction time [2].

Electrochemical Bromination

Electrochemical Synthesis Protocol

An innovative electrochemical approach to the synthesis of 2-amino-4-bromonicotinonitrile has been developed, offering unique advantages in terms of reaction control and environmental considerations [3].

Electrochemical Parameters:

- Electrode Material: Nickel (anode and cathode)

- Current: 3 mA (constant current)

- Temperature: 60°C

- Solvent: N,N-dimethylacetamide

- Supporting Electrolyte: Tetrabutylammonium bromide

- Reaction Time: 10 hours

- Yield: 85% isolated yield

The electrochemical method provides precise control over the bromination process through current regulation, allowing for selective bromination while minimizing side reactions. The method has been successfully scaled up to gram quantities with maintained efficiency [3].

Synthetic Methodology Comparison

| Method | Yield (%) | Selectivity | Reaction Time | Scalability |

|---|---|---|---|---|

| NBS with NH₄OAc catalyst | 98 | High (>95%) | 12 hours | Excellent |

| NBS in acetonitrile | 78 | Good (>90%) | 4 hours | Good |

| Bromine in acetic acid | 78 | Moderate (80-85%) | 22 hours | Limited |

| Bromine with Na₂CO₃ | 96 | High (>95%) | 2 hours | Excellent |

| Electrochemical method | 85 | Good (>90%) | 10 hours | Moderate |

Mechanistic Considerations

Regioselectivity Factors

The regioselectivity observed in the bromination of 2-aminonicotinonitrile arises from the electronic effects of the substituents on the pyridine ring. The amino group at the 2-position acts as an electron-donating substituent, activating the ring toward electrophilic aromatic substitution. The nitrile group at the 3-position exerts a moderate electron-withdrawing effect .

The combination of these electronic effects results in preferential bromination at the 5-position (corresponding to the 4-position in the final product numbering). The 4-position and 6-position are less favored due to steric hindrance and electronic deactivation, respectively .

Reaction Mechanism

The bromination mechanism proceeds through the following key steps:

- Electrophile Formation: The brominating agent (N-bromosuccinimide or bromine) generates an electrophilic bromine species

- Aromatic Substitution: The electrophilic bromine attacks the electron-rich pyridine ring

- Intermediate Formation: A sigma complex intermediate is formed

- Deprotonation: Loss of a proton restores aromaticity

- Product Formation: The final 2-amino-4-bromonicotinonitrile product is obtained

Optimization Strategies

Temperature Control

Temperature optimization is crucial for achieving high yields and selectivity. Lower temperatures (0°C) favor higher selectivity but may require longer reaction times. Room temperature conditions provide a good balance between reaction rate and selectivity for most methods [2].

Solvent Selection

The choice of solvent significantly impacts both the reaction rate and selectivity. Acetonitrile has proven to be the most effective solvent for N-bromosuccinimide-based methods, while acetic acid is preferred for direct bromination approaches [2].

Catalyst Systems

The use of catalytic additives, particularly ammonium acetate, has been shown to dramatically improve both yields and reaction rates. The catalyst facilitates the formation of the electrophilic bromine species and helps control the reaction selectivity [2].

Scale-Up Considerations

Industrial Applicability

Several of the developed methodologies have demonstrated excellent scalability potential. The sodium carbonate assisted bromination method and the N-bromosuccinimide with catalyst protocol have been successfully scaled to preparative quantities with maintained efficiency [2].

Large-Scale Synthesis Data:

- Scale: 0.839 mol (preparative scale)

- Method: Optimized NBS protocol

- Yield: 94.6% isolated yield

- Purity: >95% by analytical methods

Process Economics

The cost-effectiveness of different methodologies varies significantly based on reagent costs, reaction efficiency, and waste generation. The sodium carbonate method offers the best combination of high yield, short reaction time, and relatively low reagent costs, making it attractive for industrial applications [2].

Analytical Characterization

Product Identification

The synthesized 2-amino-4-bromonicotinonitrile is typically characterized using a combination of spectroscopic methods:

- ¹H NMR: Characteristic signals for aromatic protons and amino group

- ¹³C NMR: Signals for the nitrile carbon and aromatic carbons

- Mass Spectrometry: Molecular ion peak confirmation

- Infrared Spectroscopy: Nitrile and amino group stretching frequencies

Purity Assessment

High-performance liquid chromatography and gas chromatography-mass spectrometry are routinely employed to assess product purity and identify potential impurities. The optimized synthetic methods consistently produce material with >95% purity [2].